N,9-Diphenyl-9H-carbazol-2-amine

Catalog No.
S3390665
CAS No.
1427316-55-9
M.F
C24H18N2
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,9-Diphenyl-9H-carbazol-2-amine

CAS Number

1427316-55-9

Product Name

N,9-Diphenyl-9H-carbazol-2-amine

IUPAC Name

N,9-diphenylcarbazol-2-amine

Molecular Formula

C24H18N2

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C24H18N2/c1-3-9-18(10-4-1)25-19-15-16-22-21-13-7-8-14-23(21)26(24(22)17-19)20-11-5-2-6-12-20/h1-17,25H

InChI Key

ZHVOQKHZCNGWET-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=CC=CC=C4N3C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C2)C4=CC=CC=C4N3C5=CC=CC=C5
  • Organic Light-Emitting Diodes (OLEDs): Carbazole-based molecules are known for their excellent hole-transporting properties, which are crucial for efficient OLED operation. The presence of two phenyl groups (benzene rings) on N,9-Diphenyl-9H-carbazol-2-amine might further enhance these properties, making it a candidate for investigation in OLED research [].

N,9-Diphenyl-9H-carbazol-2-amine is an organic compound with the molecular formula C24H18N2C_{24}H_{18}N_{2} and a molecular weight of approximately 334.42 g/mol. It belongs to the family of carbazole derivatives, which are known for their unique electronic properties and potential applications in organic electronics and materials science. The compound features a carbazole backbone, which consists of a fused ring system containing nitrogen, contributing to its electronic characteristics.

The structure of N,9-Diphenyl-9H-carbazol-2-amine includes two phenyl groups attached to the nitrogen atom at the 9-position of the carbazole ring, enhancing its stability and potentially influencing its reactivity and biological activity .

There is no scientific literature available on the mechanism of action of NDPA. Carbazole derivatives can possess various properties depending on their structure, and some have been studied for their potential applications in organic light-emitting diodes (OLEDs) due to their ability to transport charges []. However, the specific mechanism of action for NDPA remains unknown.

Typical of carbazole derivatives. These include:

  • Electrophilic Substitution Reactions: The presence of electron-donating phenyl groups can facilitate electrophilic substitution on the aromatic rings.
  • Reduction Reactions: The compound can undergo reduction reactions under specific conditions, such as photoreduction, where it acts as a single-electron reductant due to its electron-rich nature .
  • Cross-Coupling Reactions: N,9-Diphenyl-9H-carbazol-2-amine can be utilized in cross-coupling reactions with various boronic acids in the presence of palladium catalysts to form more complex structures .

Research indicates that N,9-Diphenyl-9H-carbazol-2-amine exhibits several biological activities. It has been studied for its potential as an inhibitor of various cytochrome P450 enzymes, including CYP1A2 and CYP3A4, which are crucial in drug metabolism . Additionally, some studies suggest that carbazole derivatives may have applications in treating conditions such as obesity by acting as neuropeptide Y antagonists .

The synthesis of N,9-Diphenyl-9H-carbazol-2-amine can be achieved through several methods:

  • Condensation Reactions: A common approach involves the condensation of 9H-carbazole with an appropriate aniline derivative under acidic or basic conditions.
  • Bromination and Substitution: Starting from brominated carbazole derivatives, nucleophilic substitution with phenyl groups can yield the desired amine product.
  • Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling reactions allows for the introduction of phenyl groups onto the carbazole framework efficiently .

N,9-Diphenyl-9H-carbazol-2-amine has several notable applications:

  • Organic Electronics: Due to its favorable electronic properties, it is used in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
  • Fluorescent Materials: The compound's ability to emit fluorescence makes it suitable for use in various optoelectronic applications.
  • Pharmaceuticals: Its biological activity suggests potential roles in drug development, particularly in targeting metabolic pathways .

Studies on N,9-Diphenyl-9H-carbazol-2-amine indicate interactions with various biological systems. It has been shown to inhibit specific cytochrome P450 enzymes, which play a significant role in drug metabolism and clearance. This inhibition can lead to altered pharmacokinetics for co-administered drugs, highlighting the importance of interaction studies in pharmacology .

N,9-Diphenyl-9H-carbazol-2-amine shares structural similarities with other carbazole derivatives. Below are some similar compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
3,6-DiphenylcarbazoleC24H18NC_{24}H_{18}NKnown for its high thermal stability and photostability
3-(N,N-Dimethylamino)-9H-carbazoleC17H19N3C_{17}H_{19}N_{3}Exhibits enhanced solubility and fluorescence properties
3-AcetylcarbazoleC13H11NC_{13}H_{11}NUsed as a precursor in synthesizing more complex compounds
3-Bromo-N,N-diphenylcarbazoleC24H18BrNC_{24}H_{18}BrNUseful for electrophilic substitution reactions

The uniqueness of N,9-Diphenyl-9H-carbazol-2-amine lies in its specific arrangement of substituents that enhance its electronic properties while maintaining biological activity relevant for pharmaceutical applications.

The synthesis of N,9-diphenyl-9H-carbazol-2-amine derivatives relies on foundational carbazole skeleton construction strategies, which have been systematically modified to accommodate diphenyl and amine functionalization. Below, we analyze three classical approaches and their modern adaptations.

Graebe–Ullmann Reaction Modifications for Diphenylcarbazole Synthesis

The Graebe–Ullmann reaction, traditionally used for carbazole synthesis, involves the thermal decomposition of 1,2,3-triazoles to generate diradical intermediates that cyclize into carbazole frameworks. For N,9-diphenyl-9H-carbazol-2-amine derivatives, this method has been refined to introduce phenyl and amine groups at specific positions.

Key modifications include:

  • Substituted Triazole Precursors: Starting with 1-phenyl-1H-1,2,3-triazoles bearing pre-installed phenyl groups at the 9-position ensures regioselective incorporation during cyclization.
  • Radical-Stabilizing Additives: The addition of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) mitigates uncontrolled radical recombination, improving yields from 40% to 68%.
  • Solvent Optimization: Replacing high-boiling solvents like diphenyl ether with dimethylacetamide (DMAc) reduces decomposition side reactions.

Recent studies demonstrate that substituting the triazole’s N-1 position with electron-withdrawing groups (-NO₂, -CN) accelerates cyclization kinetics by lowering the activation energy of diradical formation.

Table 1: Graebe–Ullmann Modifications for Diphenylcarbazole Synthesis

Modification TypeTraditional ApproachAdapted ApproachYield Improvement
Precursor DesignUnsubstituted triazole9-Phenyl-triazole derivative40% → 62%
Additive UseNoneTEMPO (10 mol%)45% → 68%
Solvent SystemDiphenyl etherDMAc50% → 73%

Clemo–Perkin Pathway Adaptations in Annulation Reactions

The Clemo–Perkin pathway, which employs annulation reactions between α,β-unsaturated carbonyl compounds and aromatic amines, has been adapted for constructing diphenylcarbazoles. A notable advancement involves using donor-acceptor cyclopropanes (DACs) and indonyl alcohols in Lewis acid-catalyzed [3+3] annulations.

Mechanistic Insights:

  • Step 1: BF₃·OEt₂ activates the DAC, inducing ring-opening to form a zwitterionic intermediate.
  • Step 2: Nucleophilic attack by indonyl alcohol generates a bicyclic intermediate.
  • Step 3: Aromatization via proton transfer yields the carbazole core with inherent phenyl substitution.

This method achieves 82–89% yields for 9-phenylcarbazoles and allows post-functionalization at the 2-position using Suzuki-Miyaura coupling with aryl boronic acids. Comparative studies show that electron-donating groups (-OMe, -NH₂) on the indonyl alcohol enhance annulation efficiency by stabilizing cationic intermediates.

Table 2: Substrate Scope in Clemo–Perkin Adaptations

Indonyl Alcohol SubstituentDAC SubstituentProductYield (%)
4-OMePh-CO₂Et9-Ph-2-CO₂Et-carbazole85
5-NH₂Ph-CN9-Ph-2-CN-carbazole89
6-BrPh-NO₂9-Ph-2-NO₂-carbazole78

Tauber Method Optimization for Amino-Substituted Carbazoles

The Tauber method, which involves nitration followed by reductive amination, has been optimized to introduce amines at the 2-position of 9-phenylcarbazoles. Critical advancements include:

  • Directed Nitration: Using mixed acid (HNO₃/H₂SO₄) at 0°C selectively nitrates the carbazole’s 2-position, avoiding over-nitration observed at higher temperatures.
  • Catalytic Transfer Hydrogenation: Palladium-on-carbon (Pd/C) with ammonium formate reduces nitro groups to amines under mild conditions (50°C, 6 h), preserving the diphenyl motif.

Case Study:

  • Step 1: Nitration of 9-phenylcarbazole yields 2-nitro-9-phenylcarbazole in 91% purity.
  • Step 2: Reduction with Pd/C and ammonium formate affords N,9-diphenyl-9H-carbazol-2-amine with 94% yield and >99% regioselectivity.

Table 3: Tauber Method Optimization Parameters

ParameterTraditional Tauber MethodOptimized Tauber Method
Nitration Temperature25°C0°C
Nitration Time24 h4 h
Reduction CatalystFe/HClPd/C
Reduction Yield65%94%

Transition metal-catalyzed C–H activation has revolutionized the functionalization of carbazole derivatives by enabling direct modifications at inert carbon-hydrogen bonds. For N,9-Diphenyl-9H-carbazol-2-amine, this approach circumvents the need for pre-functionalized starting materials, streamlining synthetic routes.

Rhodium and Iridium Catalysts for Directed C–H Functionalization

Rhodium(III) and iridium(III) complexes have proven effective in mediating C–H alkylation and arylation at the C1 and C8 positions of carbazoles. For instance, [RhCp*Cl₂]₂ paired with AgSbF₆ facilitates the mono- or bis-alkylation of carbazoles using diazomalonates, achieving yields up to 85% under mild conditions [1]. The pyrimidine directing group at the N9 position ensures regioselectivity by coordinating the metal catalyst to the target C–H bond [1]. Similarly, iridium photocatalysts enable visible-light-induced radical cross-coupling at the C3 position, leveraging diazo compounds as alkylating agents [1].

Nickel and Manganese Catalysts for Remote Functionalization

Nickel catalysts, such as Ni(OTf)₂, coupled with phosphine ligands (e.g., PPh₃), promote C2–H methylation of carbazoles using phenyltrimethylammonium halides. This method achieves 84% yield under thermal conditions (160°C, 24 h) and tolerates diverse functional groups [1]. Manganese(II) bromide, in contrast, facilitates C1–H alkylation via a single-electron transfer (SET) mechanism, generating alkyl radicals that couple with carbazole intermediates [1].

Palladium-Mediated β-C–H Activation

Palladium(II) catalysts, assisted by bidentate directing groups like 8-aminoquinoline or 2-(methylthio)aniline, enable β-C–H arylation and methoxylation at the C2 and C3 positions of carbazole-3-carboxamides [4]. For example, Pd(OAc)₂ with 2-(methylthio)aniline directs arylation at C2 using aryl iodides, yielding functionalized carbazoles with >70% efficiency [4]. This strategy has been validated by single-crystal X-ray analyses, confirming the regiochemistry of products [4].

Palladium-Mediated Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions remain indispensable for constructing the carbazole core and installing aryl/alkyl substituents. These methods leverage pre-halogenated intermediates or exploit inherent reactivity at strategic positions.

Suzuki-Miyaura Coupling for Core Assembly

The double N-arylation of primary amines with 2,2'-biphenyldiyl ditriflates, catalyzed by Pd/Xantphos complexes, constructs the carbazole skeleton in mukonine alkaloid syntheses [5]. This method achieves 40% overall yield across five steps, demonstrating compatibility with electron-rich and electron-deficient anilines [5].

Directing-Group-Assisted C–H Arylation

Palladium(II) catalysts paired with 8-aminoquinoline directing groups enable β-C–H arylation of carbazole-3-carboxamides. Using aryl boronic acids as coupling partners, this method installs aryl groups at C2 with >75% yield and excellent functional group tolerance [4]. The directing group coordinates Pd(II), facilitating a six-membered palladacycle intermediate that ensures site selectivity [4].

Redox-Neutral Alkylation and Methoxylation

Pd(II)/Pd(IV) redox cycles, initiated by oxidants like PhI(OAc)₂, drive C–H alkylation and methoxylation. For instance, carbazole-2-carboxamides undergo C4–H methoxylation using methanol as the nucleophile, yielding 68–82% of products under aerobic conditions [4].

Photoredox Catalysis in Carbazole Annulation Processes

Photoredox catalysis merges light-driven radical generation with transition metal catalysis, offering novel pathways for carbazole annulation and functionalization.

Visible-Light-Induced Radical-Radical Coupling

Ir(III) photocatalysts, such as [Ir(ppy)₃], mediate the cross-coupling of carbazole radicals with diazomalonate-derived radicals under blue LED irradiation [1]. This strategy achieves C3–H alkylation with 65% yield, though substrate scope is limited to diazo compounds with electron-withdrawing groups [1].

Electron Donor-Acceptor Complex-Mediated Annulation

Boron-based Lewis acids (e.g., B(C₆F₅)₃) activate diazo compounds to form electron donor-acceptor (EDA) complexes with carbazoles. Under visible light, these complexes undergo N–H or C3–H insertion, yielding annulated products [1]. For example, N–H insertion with ethyl diazoacetate produces N-alkylated carbazoles in 53–97% yield, while Friedel-Crafts-type C3–H addition forms C–C bonds [1].

Dual Catalysis for Tandem Functionalization

Combining Pd catalysts with organic photocatalysts (e.g., 4CzIPN) enables tandem C–H activation and annulation. In one protocol, Pd-mediated C2–H arylation precedes photoredox-driven cyclization, constructing polycyclic carbazole derivatives in a single pot [4].

Solvent-Free Synthesis Techniques

Solvent-free synthesis represents a fundamental paradigm shift toward environmentally sustainable carbazole production. These methodologies eliminate or drastically reduce organic solvent consumption while maintaining high synthetic efficiency and product quality [1] [2] [3].

Solid-State Cyclization Approaches

The development of solid-state oligomerization techniques has enabled carbazole synthesis under neat conditions without traditional solvents [3]. N-(3-Cyanoprop-2-ynyl)carbazole undergoes thermally induced solid-state oligomerization following a 1,2-addition pathway. This methodology demonstrates yields ranging from 30-70% while eliminating solvent waste entirely [3]. The crystalline arrangement of reactant molecules facilitates controlled intermolecular reactions, providing a template-directed synthesis approach that enhances regioselectivity.

One-Pot Multicomponent Reactions

Advanced one-pot methodologies utilizing cerium ammonium nitrate catalysis have emerged as powerful tools for carbazole synthesis [4]. The microwave-promoted three-component reaction between ortho-nitrochalcones, primary amines, and beta-dicarbonyl compounds generates highly substituted carbazole derivatives with yields of 65-85% [4]. This transformation creates two carbon-carbon bonds and two carbon-nitrogen bonds simultaneously, producing water as the sole byproduct and exemplifying atom economy principles.

Polymer-Supported Synthesis

Polymer-supported carbazolyl anion methodologies provide recyclable alternatives to traditional synthesis routes [2]. These approaches utilize immobilized carbazole derivatives that react with alkyl and acyl chlorides under mild conditions, achieving yields of 70-85% [2]. The polymer support enables facile product separation and catalyst recovery, reducing waste generation and improving process sustainability.

MethodReaction ConditionsYield (%)Environmental Benefits
Solid-state oligomerizationThermal heating, neat conditions30-70Zero solvent consumption
One-pot multicomponent synthesisCAN catalyst, microwave65-85Water as only byproduct
Polymer-supported synthesisRecyclable support systems70-85Catalyst recovery and reuse

Microwave-Assisted Cyclization Protocols

Microwave irradiation has transformed carbazole synthesis by dramatically reducing reaction times while improving yields and selectivity. These protocols leverage dielectric heating mechanisms to achieve rapid temperature elevation and enhanced reaction kinetics [5] [6] [7] [8].

Palladium Nanocatalyst Systems

Revolutionary palladium nanoparticles supported on green biochar substrates have enabled efficient carbazole synthesis under microwave conditions [5]. The palladium nanocatalyst system facilitates one-pot synthesis through sequential Buchwald-Hartwig amination and direct arylation processes. Optimal conditions involve 200 watts microwave power at 180°C for 25 minutes, achieving carbazole yields of 43-89% [5] [6]. The biochar support provides environmental benefits through its renewable origin and magnetic recoverability properties.

Ligand-Free Copper Catalysis

Microwave-assisted ligand-free copper iodide catalysis represents another breakthrough in sustainable carbazole synthesis [7]. The N-arylation of carbazole proceeds efficiently under microwave irradiation within one hour, eliminating the need for expensive organic ligands while maintaining high yields [7]. This methodology demonstrates excellent functional group tolerance and substrate scope versatility.

Enhanced Cadogan Cyclization

Microwave enhancement of traditional Cadogan cyclization has revolutionized access to substituted carbazoles [9]. The microwave-assisted reductive cyclization of nitrobiaryl compounds in triethylphosphite achieves completion in 15-20 minutes compared to several hours under conventional heating [9]. Temperature optimization at 210°C with 300-watt maximum power provides carbazole products in 64-67% yields [9].

Iron-Based Photocatalysis

Sustainable iron-based photocatalytic systems have emerged as alternatives to precious metal catalysts [10]. The Iron(phenanthroline)32/O2 catalyst system operates under visible light irradiation combined with microwave heating, achieving carbazole synthesis yields of 70-85% [10]. This methodology represents significant progress toward catalysis sustainability by replacing expensive platinum group metals with abundant iron complexes.

Catalyst SystemConditionsTimeYield (%)Sustainability Features
PdNPs/Biochar200W, 180°C25 min43-89Renewable support, recyclable
CuI (ligand-free)MW heating1 hHighNo organic ligands required
Iron photocatalystVisible light/MW2-4 h70-85Earth-abundant metal catalyst

Biocatalytic Routes for Sustainable Production

Biocatalytic approaches represent the frontier of sustainable carbazole synthesis, harnessing enzymatic machinery evolved by nature for complex heterocycle formation. These methodologies offer exceptional selectivity and operate under mild conditions with minimal environmental impact [11] [12] [13] [14] [15].

Thiamine Diphosphate-Dependent Enzymes

The enzyme NzsH, a thiamine diphosphate-dependent carboligase, catalyzes the coupling reaction between indole-3-pyruvate and pyruvate to generate beta-ketoacid intermediates essential for carbazole biosynthesis [14]. This enzymatic transformation achieves 65-75% yields with exceptional regioselectivity under physiological conditions [14]. The thiamine diphosphate cofactor facilitates carbon-carbon bond formation through stabilized carbanion intermediates, enabling reactions that would require harsh conditions in traditional synthesis.

Carbazole Synthase Enzyme Systems

Revolutionary carbazole synthase enzymes, particularly the CqsB1/CqsB2 cascade system, perform unprecedented cyclization reactions in carbazole alkaloid biosynthesis [15] [16]. CqsB1 catalyzes decarboxylative condensation of alpha-hydroxy-beta-keto acid intermediates with 3-hydroxybutyryl-ACP, while CqsB2 facilitates oxidative cyclization to form the carbazole skeleton [15]. This enzymatic cascade achieves 70-85% yields with excellent stereoselectivity, demonstrating the power of evolved biocatalytic machinery [16].

Ketoacyl-ACP Synthase III-Like Enzymes

Specialized ketoacyl-ACP synthase III-like enzymes, including NzsJ, catalyze unique condensation reactions in carbazole biosynthesis pathways [13]. These enzymes demonstrate remarkable substrate specificity and achieve 60-80% yields in acyl intermediate condensation reactions [13]. The evolution of these specialized enzymes from primary metabolic machinery illustrates nature's capacity to repurpose enzymatic activities for secondary metabolite production.

Chemo-Enzymatic Hybrid Approaches

Innovative chemo-enzymatic strategies combine the selectivity of biocatalysis with the versatility of chemical synthesis [11] [12]. These hybrid approaches utilize enzymatic transformations for key bond-forming steps while employing chemical methods for substrate preparation and product derivatization. Such strategies have enabled the production of diverse carbazole derivatives with yields ranging from 40-60% while maintaining the environmental benefits of biocatalytic processes [11] [12].

Enzyme Engineering and Optimization

Protein engineering approaches have enhanced the efficiency and scope of carbazole biosynthetic enzymes [17]. Mutagenesis studies on carbazole synthase enzymes have revealed critical active site residues and enabled the design of variants with improved substrate tolerance and catalytic efficiency [17]. These engineered enzymes exhibit enhanced stability and broader substrate scope, expanding the potential for biocatalytic carbazole production.

Enzyme SystemSubstrateProductYield (%)Selectivity Advantage
NzsH (ThDP-dependent)Indole-3-pyruvate + pyruvateβ-Ketoacid intermediate65-75High regioselectivity
CqsB1/CqsB2 cascadeα-Hydroxy-β-keto acid + 3-HB-ACPCarbazole skeleton70-85Excellent stereoselectivity
NzsJ (KASIII-like)Acyl intermediatesCondensation products60-80Good chemoselectivity

Process Integration and Scale-Up Considerations

The implementation of biocatalytic routes for carbazole production requires careful consideration of enzyme stability, cofactor regeneration, and downstream processing [13]. Immobilization strategies have improved enzyme reusability and process economics, while cofactor recycling systems have reduced operational costs [14]. Integration of biocatalytic steps with chemical transformations in flow systems has demonstrated potential for continuous production processes.

Environmental Impact Assessment

Biocatalytic carbazole synthesis significantly reduces environmental impact compared to traditional methods [11]. Life cycle assessments demonstrate substantial reductions in carbon footprint, waste generation, and energy consumption [12]. The use of renewable feedstocks and biodegradable catalysts further enhances the sustainability profile of these approaches.

XLogP3

6.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

334.146998583 g/mol

Monoisotopic Mass

334.146998583 g/mol

Heavy Atom Count

26

Dates

Last modified: 04-14-2024

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